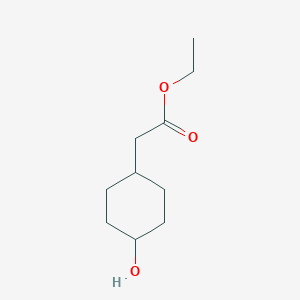

Ethyl 2-(4-hydroxycyclohexyl)acetate

Übersicht

Beschreibung

Ethyl 2-(4-hydroxycyclohexyl)acetate is a chemical compound with the molecular formula C10H18O3 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of Ethyl 2-(4-hydroxycyclohexyl)acetate involves a reaction with hydrogen in the presence of 5 weight % Rh on alumina in ethanol under specific conditions . The yield of this reaction is reported to be 100% .Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-hydroxycyclohexyl)acetate is represented by the InChI code1S/C10H18O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9,11H,2-7H2,1H3 . The molecular weight of this compound is 186.25 . Physical And Chemical Properties Analysis

Ethyl 2-(4-hydroxycyclohexyl)acetate is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It should be stored in a sealed container in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Enzymatic Processes and Kinetic Resolution

Research has explored the role of ethyl 2-hydroxy-4-phenylbutyrate, an intermediate for several ACE inhibitors, highlighting the kinetic resolution of racemic compounds. A study by Liese et al. (2002) detailed the use of a membrane reactor for the efficient kinetic resolution of this compound, utilizing the enantioselective hydrolysis catalyzed by lipase from Pseudomonas cepacia. This process allows the production of the remaining (R)-2-hydroxy ester with high enantiomeric excess and significant space-time yield, indicating potential applications in pharmaceutical synthesis processes (Liese, Kragl, Kierkels, & Schulze, 2002).

Synthesis and Antimicrobial Activity

Another study by Medimagh-Saidana et al. (2015) focused on synthesizing new coumarin derivatives from 4-methylumbelliferone, which included ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate. These compounds were evaluated for their antimicrobial activities, demonstrating significant potential against bacterial and fungal pathogens. This work underlines the importance of ethyl 2-acetate derivatives in developing new antimicrobial agents (Medimagh-Saidana, Romdhane, Daami‐Remadi, Jabnoun-Khiareddine, Touboul, Jannet, & Hamza, 2015).

Analytical Chemistry Applications

In analytical chemistry, Du et al. (2014) presented a method using ethyl acetate–ionic liquid dispersive liquid–liquid microextraction combined with high-performance liquid chromatography for determining tetracyclines in water samples. The addition of ethyl acetate significantly enhanced the extraction efficiencies, showcasing its utility in enhancing analytical methodologies for environmental and pharmaceutical analysis (Du, Wu, Kang, Wang, Huang, & Li, 2014).

Novel Drug Prototypes

The development of new drugs also benefits from the use of ethyl acetate derivatives. Bevilaqua et al. (2004) discussed the enzymatic hydrolysis applied to a new prototype anti-asthma drug, using a three-phase system including ethyl acetate as the organic solvent. This method highlights the role of ethyl acetate in facilitating the synthesis of potentially life-saving medications (Bevilaqua, Pinto, Lima, Barreiro, Alves, & Freire, 2004).

Safety And Hazards

Ethyl 2-(4-hydroxycyclohexyl)acetate is classified under the GHS07 hazard class . It may cause eye irritation and drowsiness or dizziness . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name |

ethyl 2-(4-hydroxycyclohexyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9,11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAISSGMOOLICG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-hydroxycyclohexyl)acetate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2890414.png)

![4-{[(6-chloro-1,3-benzothiazol-2-yl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2890417.png)

![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2890426.png)

![3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methyl-2-(phenylamino)-1,3-thiazol-3-ium ethanol bromide](/img/structure/B2890436.png)

![(5-Methylpyrazin-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2890437.png)